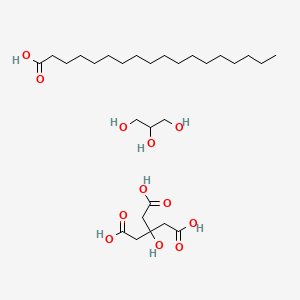

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate

Descripción general

Descripción

Stearyl monoglyceridyl citrate is a carbonyl compound.

Actividad Biológica

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate (commonly referred to as stearyl monoglyceridyl citrate) is a compound with significant biological activity. This article explores its chemical properties, biological functions, and potential applications in various fields such as pharmaceuticals and food science.

- Chemical Formula: C24H44O7

- Molecular Weight: 444.6020 g/mol

- CAS Registry Number: 16544-70-0

- Structure: The compound consists of a citric acid derivative esterified with glycerol and octadecanoic acid (stearic acid), which influences its solubility and biological interactions.

1,2,3-Propanetricarboxylic acid derivatives exhibit several biological activities:

- Antioxidant Activity: These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Properties: They may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various tissues.

- Emulsifying Properties: The ester's amphiphilic nature allows it to stabilize emulsions in food products and pharmaceuticals.

Case Studies and Research Findings

Pharmaceutical Industry

The biological activities of this compound suggest potential applications in drug formulation. Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutics aimed at chronic diseases such as cardiovascular disorders and diabetes.

Food Science

In the food industry, the emulsifying properties of 1,2,3-propanetricarboxylic acid derivatives are utilized to improve the stability and texture of various products. Its ability to enhance mouthfeel while maintaining product integrity is particularly valuable.

Aplicaciones Científicas De Investigación

Applications in Food Industry

- Food Additive :

-

Flavoring Agent :

- Its properties allow it to be used in flavoring formulations where it acts to enhance or stabilize flavors in food products.

Pharmaceutical Applications

-

Drug Formulation :

- The compound has been utilized in pharmaceutical formulations due to its ability to form stable esters that can enhance bioavailability and solubility of active pharmaceutical ingredients (APIs). For instance, derivatives of the compound have been studied for their potential use in controlled-release drug delivery systems .

- Pharmacokinetics Studies :

Cosmetic and Personal Care Products

- Emulsifying Agent :

-

Skin Conditioning Agent :

- It is also employed for its skin-conditioning benefits, enhancing moisture retention and improving skin texture.

Industrial Applications

- Plasticizers :

-

Coatings and Adhesives :

- Its properties are advantageous in the formulation of coatings and adhesives, where it contributes to the adhesion strength and flexibility of the final product.

Case Study 1: Food Preservation

A study conducted on the effectiveness of propanetricarboxylic acid ester as a preservative showed significant reductions in microbial growth when incorporated into food matrices. The ester demonstrated a synergistic effect when combined with other preservatives, enhancing overall efficacy without compromising food quality.

Case Study 2: Drug Delivery Systems

Research involving the incorporation of this ester into polymeric nanoparticles for drug delivery revealed improved release profiles for poorly soluble drugs. The nanoparticles exhibited sustained release characteristics, making them suitable candidates for chronic disease management therapies.

Propiedades

IUPAC Name |

3-(carboxymethyl)-3-hydroxypentanedioic acid;octadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C7H10O7.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4(9)1-7(14,2-5(10)11)3-6(12)13;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJHNGKIVAKCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O.C(C(=O)O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55840-13-6 | |

| Record name | Glyceryl stearate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055840136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.